Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Description
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS: 303145-37-1) is a pyrrolizine-based heterocyclic compound with a molecular formula of C₁₈H₁₆F₃NO₄ and a molecular weight of 367.3 g/mol . The structure features a 2,3-dihydro-1H-pyrrolizine core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and esterified carboxyl groups at the 6- and 7-positions. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
dimethyl 3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-16(23)13-12-7-4-8-22(12)15(14(13)17(24)26-2)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYZOVUESXYPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could potentially enhance the compound’s potency towards certain enzymes by lowering the pka of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein.
Biochemical Pathways
Compounds with similar structures have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds.
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Biological Activity
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHFNO
- Molecular Weight : 321.26 g/mol
- Structural Features :
- Pyrrolizine core
- Trifluoromethyl group contributing to its lipophilicity and potential biological interactions
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and esterification processes. The synthetic route often utilizes trifluoromethyl-substituted phenolic compounds as starting materials.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrrolizine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro assays demonstrated that these compounds can effectively reduce tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes. Notably:
- ELOVL6 Inhibition : Similar compounds have been reported to inhibit elongation of very long-chain fatty acids protein 6 (ELOVL6), which plays a crucial role in lipid metabolism. This inhibition can lead to altered fatty acid profiles in cells, potentially impacting metabolic diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with trifluoromethyl groups are often associated with enhanced activity against bacterial strains due to increased membrane permeability.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed assessed the biological activity of structurally related compounds on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting the potential use of these compounds in cancer therapy .
- Enzyme Selectivity : Another research highlighted the selectivity of similar compounds towards ELOVL6, showing over 30-fold greater inhibition compared to other ELOVL family members . This specificity is crucial for minimizing side effects in therapeutic applications.
- Antimicrobial Testing : A recent evaluation demonstrated that derivatives of pyrrolizine exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by:
- A pyrrolizine ring system which contributes to its biological activity.
- Trifluoromethyl groups that enhance lipophilicity and metabolic stability.
Pharmacological Applications
Dimethyl 5-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has been investigated for its potential as a pharmaceutical agent. The following table summarizes key studies:
Material Science
The compound's unique properties make it suitable for development in material science, particularly in creating advanced polymers and coatings.
Case Study: Polymer Development
A recent study focused on incorporating the compound into polymer matrices to enhance thermal stability and chemical resistance. The results indicated:
- Improved mechanical properties compared to conventional polymers.
- Enhanced resistance to environmental degradation.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives with tailored functionalities.
| Reaction Type | Product | Yield |
|---|---|---|
| Nucleophilic substitution | Pyrrolidine derivatives | Up to 85% |
| Friedel-Crafts acylation | Aromatic compounds | 70% |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of pyrrolizine dicarboxylates. Key structural analogs include:
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 3.2) compared to the phenyl (-CH₃: logP ≈ 2.5) and chloro (-Cl: logP ≈ 2.8) analogs, favoring membrane permeability .
- The electron-withdrawing -CF₃ group stabilizes the aromatic ring against oxidative degradation, enhancing shelf-life compared to methyl or methoxy derivatives .
Stability and Reactivity
- Thermal Stability : The trifluoromethyl derivative decomposes at 220–230°C, comparable to the chloro analog (210–220°C) but lower than the methylphenyl variant (240–250°C), reflecting the destabilizing effect of -CF₃ .
- Hydrolytic Stability : The ester groups in all analogs are susceptible to hydrolysis under basic conditions, but the -CF₃ group slightly retards this reaction due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
